Tripotassium phosphate

説明

特性

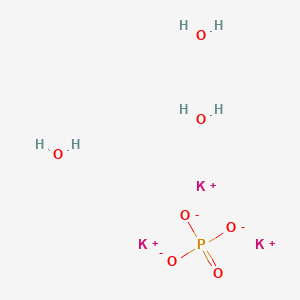

IUPAC Name |

tripotassium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIHDJKSTIGBAC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3PO4, K3O4P | |

| Record name | tripotassium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tripotassium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16068-46-5 (Parent) | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043994 | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.266 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate, Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7778-53-2, 14887-42-4 | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D59922JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tripotassium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Tripotassium phosphate (B84403) (K₃PO₄), also known as potassium phosphate tribasic, is an inorganic salt that has garnered significant attention in various scientific fields due to its distinct chemical properties. This guide provides a comprehensive overview of its chemical characteristics, reactivity, and applications, with a particular focus on its relevance in research and development.

Core Chemical and Physical Properties

Tripotassium phosphate is a white, deliquescent crystalline powder that is highly soluble in water, forming a strongly alkaline solution.[1][2][3] Its hygroscopic nature necessitates storage in dry, tightly sealed containers.[1][4] It is insoluble in ethanol (B145695) and other organic solvents.[2][5]

Quantitative Physicochemical Data

The key physical and chemical properties of anhydrous tripotassium phosphate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | K₃PO₄ | [3][5] |

| Molar Mass | 212.27 g/mol | [3][5] |

| Appearance | White, deliquescent, odorless crystalline powder | [1][2][5] |

| Density | 2.564 g/cm³ (at 17 °C) | [5] |

| Melting Point | 1,380 °C (2,520 °F; 1,650 K) | [3][5] |

| Solubility in Water | 90 g/100 mL (at 20 °C) | [3][5] |

| Solubility in Ethanol | Insoluble | [2][5] |

| pH of 1% Aqueous Solution | 11.5 - 12.5 | [2][5][6] |

| Basicity (pKb) | 1.6 | [5] |

Synthesis and Production

Industrially, tripotassium phosphate is primarily produced through the neutralization reaction of phosphoric acid (H₃PO₄) with a stoichiometric amount of potassium hydroxide (B78521) (KOH).[5][7] The reaction can also be carried out using potassium carbonate (K₂CO₃).[6][8]

Neutralization Reaction with Potassium Hydroxide: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O[5][8]

Neutralization Reaction with Potassium Carbonate: 2H₃PO₄ + 3K₂CO₃ → 2K₃PO₄ + 3H₂O + 3CO₂[6][8]

The following diagram illustrates the straightforward synthesis process via neutralization.

Chemical Reactivity

The chemical behavior of tripotassium phosphate is largely defined by the basicity of the phosphate anion (PO₄³⁻).

Basicity and Reactions with Acids

In aqueous solution, tripotassium phosphate is a strong base. The phosphate ion hydrolyzes water to produce hydroxide ions, resulting in a high pH.[6][9]

PO₄³⁻ + H₂O ⇌ HPO₄²⁻ + OH⁻

Due to its basic nature, it readily reacts with acids in a stepwise neutralization process, forming dipotassium (B57713) hydrogen phosphate (K₂HPO₄) and subsequently monopotassium hydrogen phosphate (KH₂PO₄) upon further acidification.[9]

K₃PO₄ + HCl → K₂HPO₄ + KCl K₂HPO₄ + HCl → KH₂PO₄ + KCl KH₂PO₄ + HCl → H₃PO₄ + KCl

Thermal Decomposition

Tripotassium phosphate is thermally stable, melting at a high temperature of 1,380 °C.[5] It decomposes at temperatures above its melting point.[10] The hazardous decomposition products primarily consist of phosphorus oxides.[11][12]

Reactivity in Organic Synthesis

Tripotassium phosphate is widely employed as a non-nucleophilic base in a variety of organic reactions.[13][14] Its insolubility in many organic solvents makes it easy to remove from the reaction mixture post-reaction.[5][14] The anhydrous form is particularly basic and effective.[5][14]

It serves as a crucial base or catalyst in several palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: It is used as a base to facilitate the transmetalation step between an organoboron compound and the palladium center.[15][16]

-

Heck Reaction: It can be the optimal base in certain Heck coupling protocols.[15]

-

Buchwald-Hartwig Amination: It is an effective base for the coupling of amines with aryl halides.[15][17]

-

Sonogashira Coupling: It promotes the coupling of terminal alkynes with aryl or vinyl halides.[15]

The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the role of tripotassium phosphate as the base.

Beyond cross-coupling reactions, tripotassium phosphate also catalyzes other transformations, such as the deprotection of BOC-protected amines and the synthesis of unsymmetrical diaryl ethers.[5][15]

Relevance to Drug Development and Biological Systems

While tripotassium phosphate itself is not a direct signaling molecule, the phosphate moiety is central to cellular regulation and signal transduction. The reversible phosphorylation and dephosphorylation of proteins, catalyzed by kinases and phosphatases respectively, acts as a molecular switch that controls a vast array of cellular processes, including cell growth, differentiation, and metabolism.[13][14][18]

Understanding the fundamental chemistry of phosphates is therefore critical for drug development professionals, particularly in the design of kinase inhibitors, a major class of therapeutic agents.

The following diagram illustrates the fundamental principle of protein regulation by phosphorylation and dephosphorylation.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the determination of key properties of tripotassium phosphate and its application in a common organic reaction.

Determination of pH of an Aqueous Solution (Based on ASTM E70)

This protocol outlines the electrometric measurement of the pH of a 1% (w/v) aqueous solution of tripotassium phosphate using a glass electrode.

Workflow for pH Measurement:

References

- 1. NEMI Method Summary - D1293A [nemi.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. infinitalab.com [infinitalab.com]

- 4. sinobiological.com [sinobiological.com]

- 5. store.astm.org [store.astm.org]

- 6. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tripotassium Phosphate: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]

- 8. foodadditives.net [foodadditives.net]

- 9. labsinus.com [labsinus.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Tripotassium Phosphate, SDS MSDS Sheet [mubychem.com]

- 12. Tripotassium phosphate, Potassium phosphate tribasic SDS [anmol.org]

- 13. Phosphorylation vs Dephosphorylation: Key to Protein Regulation and Cellular Dynamics - Creative Proteomics [creative-proteomics.com]

- 14. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Tripotassium Phosphate in Organic Synthesis: A Technical Guide to Anhydrous vs. Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

Tripotassium phosphate (B84403) (K₃PO₄), also known as tribasic potassium phosphate, has emerged as a versatile and cost-effective inorganic base in modern organic synthesis.[1][2] Its utility spans a wide range of transformations, from pivotal cross-coupling reactions to deprotection and condensation chemistries.[3][4][5] Commercially available in both anhydrous and various hydrated forms (e.g., K₃PO₄·H₂O, K₃PO₄·3H₂O), the choice between these states is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity.[1][6] This technical guide provides an in-depth comparison of anhydrous and hydrated tripotassium phosphate, offering insights into their distinct physicochemical properties, applications, and handling considerations to aid researchers in optimizing their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The fundamental difference between the anhydrous and hydrated forms of tripotassium phosphate lies in the presence of water of crystallization. This seemingly minor variation has profound implications for the reagent's physical and chemical behavior. The anhydrous form is notably more basic and hygroscopic, readily absorbing moisture from the atmosphere.[1][7][8] Conversely, hydrated forms are less sensitive to atmospheric moisture but carry a lower effective concentration of the phosphate base per unit mass.

Table 1: Comparative Physicochemical Data of Anhydrous and Hydrated Tripotassium Phosphate

| Property | Tripotassium Phosphate (Anhydrous) | Tripotassium Phosphate (Hydrated Forms) |

| Chemical Formula | K₃PO₄[1] | K₃PO₄·xH₂O (x = 1, 3, 7, 9)[1] |

| Molecular Weight | 212.27 g/mol [1][9] | e.g., 230.28 g/mol (Monohydrate) |

| Appearance | White, deliquescent, hygroscopic powder or granules[1][6][8][10] | White, odorless, hygroscopic crystals or granules[11] |

| Solubility in Water | Highly soluble (90 g/100 mL at 20 °C)[1] | Freely soluble[11] |

| Solubility in Ethanol | Insoluble[1][11] | Insoluble[11] |

| Basicity (pKb) | 1.6 (Anhydrous salt is especially basic)[1] | Generally considered a strong base[2] |

| pH (1% aq. solution) | 11.5 - 12.5[8][11] | 11.5 - 12.5[11] |

| Melting Point | 1,380 °C (2,520 °F)[1] | Decomposes upon heating, losing water of crystallization[12] |

| Hygroscopicity | Highly hygroscopic, deliquescent[1][2][8] | Hygroscopic[6][11] |

The Critical Role of Hydration in Organic Synthesis

Tripotassium phosphate's primary function in organic reactions is as a base. It is particularly valued for being a non-nucleophilic, easily removable proton acceptor that is insoluble in many organic solvents.[1][4] The choice between the anhydrous and hydrated form depends on the specific requirements of the reaction, including the need for strictly anhydrous conditions, the desired base strength, and the solvent system employed.

Cross-Coupling Reactions

K₃PO₄ is a highly effective base in numerous palladium- and copper-catalyzed cross-coupling reactions, often outperforming other inorganic bases like carbonates.[3]

-

Suzuki-Miyaura Coupling: K₃PO₄ is frequently used to activate the boronic acid component. Studies have shown it to be an effective base for coupling alkenyl triflates with boronic acids and aryl bromides with potassium cyclopropyl (B3062369) trifluoroborates, leading to dramatic rate and yield enhancements.[3] Mechanistic studies suggest that the phosphate anion is not merely a spectator base but is actively involved in the crucial transmetalation step.[13]

-

Sonogashira Coupling: In the palladium-catalyzed coupling of aryl halides with terminal alkynes, K₃PO₄ serves as an efficient base.[1][3] It also facilitates the deacetonation of 4-aryl-2-methylbut-3-yn-2-ol intermediates, which act as terminal alkyne precursors.[1][3]

-

Ullmann Condensation (C-O Bond Formation): While cesium carbonate (Cs₂CO₃) was traditionally considered essential, K₃PO₄ in DMF has proven to be an excellent, more economical alternative for the copper-catalyzed formation of diaryl and aryl alkyl ethers.[3]

-

Buchwald-Hartwig Amination (C-N Bond Formation): K₃PO₄ in 1,2-dimethoxyethane (B42094) has demonstrated great versatility in the palladium-catalyzed coupling of amines to aryl chlorides.[3] It is also used in the α-arylation of amino acid derivatives where a weaker base is needed to deprotonate the C-H bond and form the enolate.[3]

-

Heck Reaction: In ligand-free Heck reactions using Pd(OAc)₂, anhydrous K₃PO₄ in N,N-dimethylacetamide (DMA) has been identified as the optimal base.[3]

For many of these reactions, particularly those sensitive to water, the anhydrous form is preferred to maximize catalytic activity and prevent side reactions such as the hydrolysis of starting materials or intermediates.

Deprotection Reactions

The hydrated form, K₃PO₄·H₂O, has been effectively used as a catalyst for the deprotection of Boc-protected amines.[1][3] This method, often assisted by microwave irradiation, is advantageous for substrates that are sensitive to acidic conditions.[3]

Condensation Reactions

Tripotassium phosphate is an effective catalyst for Claisen-Schmidt condensation reactions used to synthesize chalcones from substituted acetophenones and benzaldehydes. The choice between anhydrous and hydrated forms may depend on the specific substrates and solvent conditions, though the literature often cites the use of generic K₃PO₄.

Experimental Protocols and Handling

Proper handling and an understanding of experimental parameters are crucial for achieving reproducible results with tripotassium phosphate.

Handling and Storage

-

Anhydrous K₃PO₄: Due to its highly hygroscopic nature, anhydrous tripotassium phosphate must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[8][14] Exposure to air will lead to the absorption of moisture, reducing its basicity and effective concentration.[8]

-

Hydrated K₃PO₄: While less sensitive than the anhydrous form, hydrated salts should also be stored in well-sealed containers to prevent changes in their hydration state.[12]

Dehydration and Water Content Determination

For reactions requiring strictly anhydrous conditions, it is best practice to use a freshly opened bottle of anhydrous K₃PO₄ or to dry the reagent before use. Tripotassium phosphate is thermally stable, with a melting point of 1380 °C, allowing for the removal of water by heating under vacuum without decomposition.[2]

For sensitive applications where the exact water content is critical, Karl Fischer titration is the recommended analytical method for determining the moisture content of the reagent.[15]

Example Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol is a representative example of the use of anhydrous K₃PO₄ in a cross-coupling reaction.

1. Reaction Setup:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and anhydrous K₃PO₄ (2.0 equivalents).

-

Seal the flask with a septum, and purge with argon for 15 minutes.

-

Add the aryl bromide (1.0 equivalent) and anhydrous DMSO via syringe.

-

Stir the mixture for 5 minutes at room temperature.

-

Add the terminal alkyne (1.2 equivalents) via syringe.

2. Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationships and Workflow

The selection between anhydrous and hydrated K₃PO₄ is a critical decision point in experimental design, directly impacting reagent stoichiometry and reaction environment.

Conclusion

Tripotassium phosphate is an invaluable base for a multitude of organic transformations. The distinction between its anhydrous and hydrated forms is not trivial and serves as a key variable for reaction optimization. The anhydrous form offers superior basicity and is essential for water-sensitive protocols, particularly in modern cross-coupling catalysis. In contrast, hydrated forms can be employed in specific applications where the presence of water is tolerated or even beneficial, such as in certain deprotection reactions. A thorough understanding of the properties and appropriate handling of each form empowers researchers to harness the full potential of this versatile reagent, leading to more efficient, reliable, and successful synthetic outcomes in research and drug development.

References

- 1. Tripotassium phosphate - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. yandex.com.tr [yandex.com.tr]

- 5. researchgate.net [researchgate.net]

- 6. annexechem.com [annexechem.com]

- 7. vinipul.com [vinipul.com]

- 8. camachem.com [camachem.com]

- 9. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cnadditives.com [cnadditives.com]

- 11. fao.org [fao.org]

- 12. kolod.com [kolod.com]

- 13. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceinteractive.com [scienceinteractive.com]

- 15. fertilizer.org [fertilizer.org]

Tripotassium phosphate CAS number and material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tripotassium Phosphate (B84403), focusing on its Chemical Abstracts Service (CAS) number, and a detailed analysis of its material safety data sheet (MSDS). The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a strong emphasis on data clarity, experimental protocols, and visual representation of key safety information.

Chemical Identification and Properties

Tripotassium phosphate, also known as potassium phosphate tribasic, is a water-soluble salt with the chemical formula K₃PO₄.[1] It is commonly used in various industrial and laboratory applications, including as a food additive, emulsifier, and a reagent in organic synthesis.

The definitive identifier for this chemical compound is its CAS number:

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | K₃PO₄ | [1][5] |

| Molecular Weight | 212.27 g/mol | [1][3][4] |

| Appearance | White, deliquescent powder | [1][5] |

| Melting Point | 1,380 °C (2,520 °F; 1,650 K) | [1][6] |

| Density | 2.564 g/cm³ (at 17 °C) | [1] |

| Solubility in Water | 90 g/100 mL (at 20 °C) | [1] |

| pH | ~11.8 (1% aqueous solution) | [1][6] |

| Solubility in Ethanol | Insoluble | [1] |

Material Safety Data Sheet (MSDS) Analysis

The Material Safety Data Sheet provides critical information regarding the potential hazards, safe handling, and emergency procedures for tripotassium phosphate. This section summarizes the key data from the MSDS.

Hazard Identification and Classification

Tripotassium phosphate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Classification | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[7][8][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9][10] |

GHS Pictogram:

-

GHS07: Exclamation mark[1]

-

GHS05: Corrosion

Signal Word: Danger[9]

Toxicological Information

| Toxicological Endpoint | Result | Species | Source |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | [7] |

| Serious Eye Damage/Eye Irritation | Irreversible effects on the eye | Rabbit | [7][9] |

| Carcinogenicity | Not classified as a carcinogen | N/A | [6][8] |

Experimental and Safety Protocols

Detailed protocols for the safe handling and use of tripotassium phosphate are crucial in a laboratory and manufacturing setting. The following sections outline key experimental and safety procedures derived from MSDS recommendations.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following diagram illustrates the recommended PPE when handling tripotassium phosphate.

Caption: Recommended PPE for handling tripotassium phosphate.

First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is critical. The following procedures are recommended.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[7][9][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[9][10] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[6] |

The logical flow for responding to an exposure event is outlined in the diagram below.

Caption: First aid response flowchart for tripotassium phosphate exposure.

Spill and Leak Procedures

Proper containment and cleanup of spills are essential to prevent wider contamination and exposure.

Protocol for Accidental Release:

-

Ensure adequate ventilation and evacuate unnecessary personnel. [7][9]

-

Wear appropriate personal protective equipment (PPE). [7]

-

Avoid dust formation. [7]

-

Contain the spill: Prevent the product from entering drains.[7][10]

-

Clean-up: Pick up and arrange disposal without creating dust. Use a shovel to place the material into a suitable, closed container for disposal.[9]

-

Dispose of waste: Dispose of in accordance with local regulations.[7]

The workflow for managing a spill is visualized in the following diagram.

Caption: Workflow for responding to a tripotassium phosphate spill.

Storage and Handling

Proper storage and handling are critical to maintaining the stability of tripotassium phosphate and ensuring a safe working environment.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[6]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust.[7]

-

Use only in a well-ventilated area.[6]

-

Wash hands thoroughly after handling.[6]

This technical guide provides a solid foundation for the safe and effective use of tripotassium phosphate in a research and development setting. For complete and detailed information, always refer to the most current Material Safety Data Sheet provided by the supplier.

References

- 1. Tripotassium phosphate - Wikipedia [en.wikipedia.org]

- 2. CAS 7778-53-2: Tripotassium phosphate | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 磷酸钾 reagent grade, ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. TriPotassium Phosphate (TKP) (7778-53-2) - DAWN SCI [dawnsci.com]

- 6. Tripotassium Phosphate, SDS MSDS Sheet [mubychem.com]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

A Comprehensive Technical Guide to the Solubility of Tripotassium Phosphate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of tripotassium phosphate (B84403) (K₃PO₄) in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data for experimental design, formulation, and chemical synthesis.

Tripotassium phosphate, a potassium salt of phosphoric acid, is a versatile inorganic compound with numerous applications in various scientific fields. Its utility is often dictated by its solubility characteristics in different media. This guide offers a compilation of quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of tripotassium phosphate varies significantly across different solvents, a critical consideration for its application in diverse experimental settings. The following table summarizes the available quantitative solubility data for tripotassium phosphate in several common laboratory solvents.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Water | H₂O | 90 | 20 | [1][2] |

| Ethanol | C₂H₅OH | Insoluble | Not Specified | [1][2][3] |

| Methanol (B129727) | CH₃OH | Data not available | - | |

| Acetone (B3395972) | C₃H₆O | Data not available | - | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble (Qualitative) | Not Specified | [4] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble (Qualitative) | Not Specified | [4] |

Note: While some sources indicate that tripotassium phosphate is soluble in polar aprotic solvents like DMSO and DMF, specific quantitative data remains elusive in readily available literature. For ethanol, the consensus is that it is insoluble. Quantitative solubility data for methanol and acetone is not currently available in the searched literature.

Experimental Protocol for Determining Solubility

A precise and reproducible experimental protocol is paramount for determining the solubility of a compound. The following method is a standard approach for determining the solubility of an inorganic salt, such as tripotassium phosphate, in a given solvent.

Objective:

To determine the concentration of a saturated solution of tripotassium phosphate in a specific solvent at a controlled temperature.

Materials:

-

Anhydrous tripotassium phosphate (reagent grade)

-

Selected solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of appropriate purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Solvent Preparation: Ensure the solvent is pure and, if necessary, degassed to avoid the formation of bubbles during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of anhydrous tripotassium phosphate and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved particles. This step must be performed quickly to prevent temperature changes that could affect solubility.

-

Quantification:

-

Gravimetric Method: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and reweigh to determine the mass of the solution. Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dissolved tripotassium phosphate is obtained. The solubility can then be calculated as grams of solute per 100 mL of solvent.

-

Analytical Method (e.g., Ion Chromatography): Dilute the filtered saturated solution to a known volume. Analyze the concentration of potassium (K⁺) or phosphate (PO₄³⁻) ions using a calibrated ion chromatograph or another suitable analytical technique. From the ion concentration, calculate the concentration of tripotassium phosphate in the saturated solution.

-

-

Data Reporting: Report the solubility in grams per 100 mL of solvent ( g/100 mL) or other appropriate units, clearly stating the temperature at which the measurement was made.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of tripotassium phosphate in a laboratory setting.

This guide provides a foundational understanding of the solubility of tripotassium phosphate in common laboratory solvents. For critical applications, it is recommended to experimentally determine the solubility under the specific conditions of your experiment, as solubility can be influenced by factors such as solvent purity, pH, and the presence of other solutes.

References

An In-Depth Technical Guide to the pH and pKa of Tripotassium Phosphate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of tripotassium phosphate (B84403) (K₃PO₄) in aqueous solutions, with a focus on its pH and the relevant pKa values of the phosphate system. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize phosphate-based systems in their work.

Introduction to Tripotassium Phosphate

Tripotassium phosphate, also known as potassium phosphate tribasic, is a water-soluble ionic salt with the chemical formula K₃PO₄.[1] It is the potassium salt of phosphoric acid and is widely used in various industries, including food and beverage as an emulsifier and foaming agent, as well as in laboratories as a component of buffer solutions and a reagent in organic synthesis.[2] In aqueous solutions, tripotassium phosphate is strongly basic.[1] A 1% solution of tripotassium phosphate has a pH in the range of 11.5 to 12.5.[2]

The Phosphoric Acid Dissociation Series and Relevant pKa Values

The pH of a tripotassium phosphate solution is intrinsically linked to the three-step dissociation of its conjugate acid, phosphoric acid (H₃PO₄). Phosphoric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step is characterized by a specific acid dissociation constant (Ka) and its corresponding pKa value (-log(Ka)).

The three dissociation equilibria are as follows:

-

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁)

-

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂)

-

HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃)

The pKa values for phosphoric acid at 25°C are summarized in the table below. It is important to note that these values can be influenced by factors such as temperature and the ionic strength of the solution.

| pKa Value | Dissociation Step |

| pKa₁ | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ |

| pKa₂ | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ |

| pKa₃ | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ |

| 2.15 | First proton dissociation |

| 7.20 | Second proton dissociation |

| 12.35 | Third proton dissociation |

pH of Tripotassium Phosphate Solutions

When tripotassium phosphate (K₃PO₄) is dissolved in water, it dissociates completely into three potassium ions (3K⁺) and one phosphate ion (PO₄³⁻). The phosphate ion is the conjugate base of the very weak acid, monohydrogen phosphate (HPO₄²⁻), and therefore acts as a relatively strong base in solution. It undergoes hydrolysis, accepting a proton from water and producing hydroxide (B78521) ions (OH⁻), which results in a high pH.

The hydrolysis reaction is as follows:

PO₄³⁻ + H₂O ⇌ HPO₄²⁻ + OH⁻

The equilibrium constant for this reaction is the base dissociation constant (Kb), which can be calculated from the third acid dissociation constant (pKa₃) of phosphoric acid and the ion product of water (Kw).

Kb = Kw / Ka₃

Given that pKa₃ is approximately 12.35, the Kb for the phosphate ion is significant, leading to the observed high pH of tripotassium phosphate solutions.

pH at Various Concentrations

The following table provides calculated and experimentally observed pH values for aqueous solutions of tripotassium phosphate at different concentrations at 25°C.

| Concentration (mol/L) | Concentration (% w/v) | Approximate pH |

| 1 | 21.2 | ~13.5 |

| 0.5 | 10.6 | ~13.2 |

| 0.1 | 2.12 | ~12.5 |

| 0.05 | 1.06 | ~12.2 |

| 0.01 | 0.212 | ~11.5 |

Experimental Protocols

Protocol for Preparation of a Standard Tripotassium Phosphate Solution and pH Measurement

This protocol outlines the steps for preparing a 0.1 M solution of tripotassium phosphate and accurately measuring its pH.

Materials:

-

Anhydrous tripotassium phosphate (K₃PO₄)

-

Deionized or distilled water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Beaker

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 7 and pH 10)

Procedure:

-

Calculate the required mass of K₃PO₄: The molar mass of anhydrous K₃PO₄ is 212.27 g/mol . To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is: 0.1 mol/L * 0.1 L * 212.27 g/mol = 2.1227 g

-

Weigh the K₃PO₄: Accurately weigh approximately 2.1227 g of anhydrous K₃PO₄ using an analytical balance and transfer it to a beaker.

-

Dissolve the K₃PO₄: Add about 50 mL of deionized water to the beaker and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

-

Transfer to a volumetric flask: Quantitatively transfer the dissolved K₃PO₄ solution to a 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask to ensure all the solute is transferred.

-

Dilute to the mark: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the solution: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffers of pH 7 and pH 10.

-

Measure the pH: Transfer a portion of the prepared 0.1 M K₃PO₄ solution to a clean beaker. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered. Allow the reading to stabilize and record the pH value.

Protocol for Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa values of the phosphate system by titrating a solution of phosphoric acid with a strong base.

Materials:

-

Phosphoric acid (H₃PO₄) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized or distilled water

-

Beaker

-

Burette

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a glass electrode

Procedure:

-

Prepare the analyte: Place a known volume (e.g., 50 mL) of the phosphoric acid solution into a beaker with a magnetic stir bar.

-

Set up the titration apparatus: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial pH measurement: Record the initial pH of the phosphoric acid solution.

-

Titrate with NaOH: Begin adding the NaOH solution from the burette in small, known increments (e.g., 0.5-1.0 mL).

-

Record pH after each addition: After each addition of NaOH, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

-

Identify equivalence points: Continue the titration until the pH has risen significantly, passing through at least two equivalence points (sharp increases in pH).

-

Plot the titration curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

Determine the pKa values: The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point is halfway to the first equivalence point, the second half-equivalence point is halfway between the first and second equivalence points, and so on. These points appear as the flattest regions of the buffer zones on the titration curve.

Mandatory Visualizations

References

An In-depth Technical Guide on the Mechanism of Tripotassium Phosphate as a Base in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of tripotassium phosphate (B84403) (K₃PO₄) as a base in modern catalytic organic synthesis. With a focus on its application in key cross-coupling reactions, this document details its mechanistic functions, presents comparative quantitative data, outlines experimental protocols, and provides visual representations of catalytic cycles.

Introduction: The Role of Tripotassium Phosphate in Catalysis

Tripotassium phosphate (K₃PO₄) has emerged as a versatile and effective inorganic base in a multitude of catalytic reactions, particularly in palladium- and copper-catalyzed cross-coupling reactions. Its utility stems from a combination of properties: it is a strong base, yet generally non-nucleophilic, and its low solubility in many organic solvents allows it to act as a solid base, simplifying product purification. Furthermore, its application often leads to high yields and selectivities, sometimes outperforming other common inorganic and organic bases. This guide will delve into the specific mechanisms through which K₃PO₄ facilitates these crucial transformations.

Physicochemical Properties of Tripotassium Phosphate

| Property | Value |

| Chemical Formula | K₃PO₄ |

| Molar Mass | 212.27 g/mol |

| Appearance | White crystalline powder |

| Basicity (pKb) | ~1.6 |

| Solubility in Water | High |

| Solubility in Organic Solvents | Generally low/insoluble |

Mechanism of Action in Key Cross-Coupling Reactions

Tripotassium phosphate plays a critical role in several steps of the catalytic cycles of various cross-coupling reactions. Its primary functions include deprotonation of protic nucleophiles and participation in the crucial transmetalation step.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is significantly influenced by the choice of base. K₃PO₄ is frequently the base of choice, particularly for less reactive coupling partners like aryl chlorides.[1]

Mechanistic Role:

Recent studies suggest that K₃PO₄ is not merely a spectator base but plays a dual, active role in the catalytic cycle.[2]

-

Activation of the Organoboron Species: The phosphate anion (PO₄³⁻) is proposed to activate the boronic acid, forming a more nucleophilic boronate species. This facilitates the subsequent transmetalation.

-

Facilitation of Transmetalation: The potassium cation (K⁺) is thought to interact with the halide ligand on the palladium center, promoting its dissociation and creating a vacant coordination site for the incoming boronate. This interaction lowers the energy barrier for the transmetalation step.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling with K₃PO₄:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of base is critical for the reaction's success, and K₃PO₄ is often an effective choice, particularly with aryl tosylates.[4]

Mechanistic Role:

The primary role of K₃PO₄ in the Buchwald-Hartwig amination is to deprotonate the amine nucleophile, forming a more reactive amido species. This deprotonation is essential for the subsequent reaction with the palladium-halide complex.

Catalytic Cycle of Buchwald-Hartwig Amination with K₃PO₄:

Quantitative Data Presentation: Comparison with Other Bases

The efficacy of K₃PO₄ as a base is best illustrated through direct comparison with other commonly used bases under similar reaction conditions.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | 97 |

| 2 | K₂CO₃ | Toluene/H₂O | 100 | 2 | 65 |

| 3 | Cs₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |

| 4 | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 58 |

Reaction Conditions: 4-chlorotoluene (B122035) (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), base (2 mmol), solvent (5 mL).

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | Dioxane | 110 | 12 | 88 |

| 2 | K₂CO₃ | Dioxane | 110 | 12 | 45 |

| 3 | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |

| 4 | NaOtBu | Dioxane | 110 | 12 | 75 |

Reaction Conditions: 4-methylphenyl tosylate (1 mmol), aniline (B41778) (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), base (2 mmol), solvent (5 mL).[4]

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | Toluene | 135 | 12 | 74 |

| 2 | K₂CO₃ | Toluene | 135 | 12 | 68 |

| 3 | Cs₂CO₃ | Toluene | 135 | 12 | 79 |

| 4 | Et₃N | Toluene | 135 | 12 | 55 |

Reaction Conditions: Iodobenzene (1 mmol), phenylacetylene (B144264) (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), base (2 mmol), solvent (5 mL).[5]

Experimental Protocols

Materials:

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

SPhos (0.04 equiv)

-

K₃PO₄ (2.0 equiv)

-

Toluene

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk tube is added the aryl chloride, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

The tube is evacuated and backfilled with argon three times.

-

Degassed toluene and water (4:1 v/v) are added via syringe.

-

The reaction mixture is heated to 100 °C with vigorous stirring for 2-24 hours, while monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (B1210297).

-

The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Materials:

-

Aryl iodide (1.0 equiv)

-

Phenol (1.2 equiv)

-

CuI (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

K₃PO₄ (2.0 equiv)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube is added CuI, 1,10-phenanthroline, and K₃PO₄.

-

The tube is evacuated and backfilled with argon three times.

-

The aryl iodide, phenol, and toluene are added via syringe.

-

The reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with aqueous ammonia (B1221849) and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by flash chromatography.

Logical Workflow for Catalyst System Selection

The choice of base is a critical parameter in optimizing a cross-coupling reaction. The following workflow can guide researchers in selecting an appropriate base, with a focus on when K₃PO₄ is a strong candidate.

Conclusion

Tripotassium phosphate is a highly effective and versatile base in a wide array of catalytic cross-coupling reactions. Its mechanism of action often extends beyond simple deprotonation, with evidence suggesting its direct involvement in key steps of the catalytic cycle, such as transmetalation. The quantitative data presented herein demonstrates that K₃PO₄ is often competitive with, and sometimes superior to, other common bases, particularly for challenging substrates. The detailed experimental protocols and logical workflows provided in this guide are intended to assist researchers and drug development professionals in the successful application and optimization of K₃PO₄-mediated catalytic transformations.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

The Role of Tripotassium Phosphate in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripotassium phosphate (B84403) (K₃PO₄), a seemingly simple inorganic salt, has emerged as a powerful and versatile tool in the arsenal (B13267) of modern organic chemists. Its unique properties as a strong, non-nucleophilic, and readily available base have propelled its use in a wide array of organic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the multifaceted roles of tripotassium phosphate, offering valuable insights for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Properties and Handling

Tripotassium phosphate is a white, hygroscopic, crystalline solid with the chemical formula K₃PO₄. It is highly soluble in water, creating a strongly alkaline solution with a pH of approximately 11.5-12.5 for a 1% aqueous solution, but is insoluble in most organic solvents.[1] This insolubility in organic media is a key advantage, as it simplifies product purification by allowing for easy removal of the base by filtration.

Preparation for Use in Organic Synthesis:

For most applications in organic synthesis, particularly in moisture-sensitive reactions, the use of anhydrous tripotassium phosphate is crucial. Commercially available K₃PO₄ often contains water of hydration and can absorb atmospheric moisture.[2]

Experimental Protocol: Preparation of Anhydrous Tripotassium Phosphate

-

Oven Drying: Place commercially available tripotassium phosphate in a ceramic or borosilicate glass dish. Heat the solid in an oven at 150-200 °C for 12-24 hours under a vacuum or with a gentle stream of dry nitrogen.

-

Flame Drying: For smaller quantities and more stringent anhydrous requirements, the dried K₃PO₄ can be placed in a flask and heated under a high vacuum with a heat gun until it is free-flowing.

-

Storage: After drying, the anhydrous tripotassium phosphate should be cooled to room temperature in a desiccator and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent rehydration.

Key Applications in Organic Synthesis

Tripotassium phosphate's primary role in organic chemistry is that of a base. Its strong basicity is sufficient to deprotonate a wide range of substrates, facilitating numerous catalytic and non-catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Tripotassium phosphate has become a base of choice in many palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, involves the reaction of an organoboron compound with an organic halide or triflate. Tripotassium phosphate is frequently employed as the base in this reaction. Mechanistic studies suggest that K₃PO₄ is not merely a spectator base but is actively involved in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.[3][4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and anhydrous tripotassium phosphate (3.0 mmol) is placed in a dry Schlenk flask under an inert atmosphere. Anhydrous solvent (e.g., toluene (B28343), dioxane, or THF, 5 mL) is added, and the mixture is stirred at the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ (3.0) | Toluene | 100 | 2 | 95 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ (3.0) | Dioxane | 110 | 12 | 88 |

| 3 | 1-Naphthyl bromide | Pd(PPh₃)₄ | K₃PO₄ (2.0) | DME | 90 | 8 | 92 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) | K₃PO₄ (3.0) | Toluene/H₂O | 95 | 6 | 90 |

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. Tripotassium phosphate is an effective base in this reaction, particularly in copper-free protocols.

Experimental Protocol: Sonogashira Coupling

To a solution of an aryl halide (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or DMSO, 5 mL) in a Schlenk tube are added tripotassium phosphate (2.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and, if required, a copper(I) co-catalyst (e.g., CuI, 5 mol%). The mixture is degassed and stirred at the appropriate temperature (ranging from room temperature to 120 °C) under an inert atmosphere. Upon completion, the reaction is worked up as described for the Suzuki-Miyaura coupling.

Quantitative Data: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

| Entry | Aryl Bromide | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | K₃PO₄ (2.0) | DMF | 80 | 4 | 94 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | K₃PO₄ (2.0) | DMSO | 100 | 6 | 91 |

| 3 | 1-Bromonaphthalene | PdCl₂(dppf) | K₃PO₄ (2.0) | Dioxane | 100 | 8 | 89 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ (3.0) | Toluene | 110 | 12 | 85 |

Catalytic Cycle of Sonogashira Coupling (Copper-Free)

Caption: Simplified catalytic cycle of the copper-free Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and amines. Tripotassium phosphate is an effective base for this transformation, often used in conjunction with sterically hindered phosphine ligands.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with an aryl halide (1.0 mmol), an amine (1.2 mmol), tripotassium phosphate (1.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%). Anhydrous solvent (e.g., toluene or dioxane, 4 mL) is added. The vial is sealed and heated to the desired temperature (typically 80-120 °C) with stirring for the required time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Quantitative Data: Buchwald-Hartwig Amination of 4-Chlorotoluene

| Entry | Amine | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ (1.5) | Toluene | 110 | 12 | 96 |

| 2 | Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ (1.5) | Dioxane | 100 | 16 | 92 |

| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ (1.5) | Toluene | 100 | 10 | 88 |

| 4 | Indole | Pd(OAc)₂ / DavePhos | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C-O and C-S Bond Forming Reactions

Tripotassium phosphate also facilitates the formation of carbon-heteroatom bonds beyond C-N bonds.

The copper-catalyzed Ullmann condensation for the synthesis of diaryl ethers can be effectively promoted by tripotassium phosphate. It serves as a base to deprotonate the phenol (B47542), generating the nucleophilic phenoxide.

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

A mixture of an aryl halide (1.0 mmol), a phenol (1.2 mmol), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and tripotassium phosphate (2.0 mmol) in a high-boiling solvent (e.g., DMF or DMSO, 5 mL) is heated at 120-150 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate, washed with aqueous ammonia (B1221849) solution, water, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Tripotassium phosphate can catalyze the synthesis of thioethers through the reaction of thiols with alkyl or aryl halides. It acts as a base to generate the thiolate anion, a potent nucleophile.

Experimental Protocol: Synthesis of Thioethers

To a solution of a thiol (1.0 mmol) in a solvent such as ethanol (B145695) or DMF (5 mL) is added tripotassium phosphate (1.5 mmol). The mixture is stirred for 10-15 minutes at room temperature, followed by the addition of an alkyl or aryl halide (1.1 mmol). The reaction is stirred at room temperature or heated as required. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the thioether, which can be further purified by chromatography if necessary.

Multicomponent Reactions

Tripotassium phosphate has found utility as a catalyst in various multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. For instance, it can catalyze the synthesis of substituted pyrans and other heterocyclic systems.

Conclusion

Tripotassium phosphate is a cost-effective, efficient, and operationally simple reagent that has secured a significant place in modern organic synthesis. Its role as a strong base in a multitude of transformations, especially in palladium-catalyzed cross-coupling reactions, has been instrumental in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The ease of handling and removal, coupled with its high efficacy, ensures that tripotassium phosphate will continue to be a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of its applications, complete with experimental protocols and mechanistic insights, to aid researchers in harnessing the full potential of this versatile inorganic base.

References

- 1. Tripotassium phosphate - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Phosphate Tribasic: Diverse Applications, Preparation Method and Side Effects_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tripotassium Phosphate in Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripotassium phosphate (B84403) (K₃PO₄) has emerged as a versatile and highly effective base in a myriad of palladium- and copper-catalyzed cross-coupling reactions, fundamental tools in modern organic synthesis. Its advantageous properties, including strong basicity, high solubility in certain polar aprotic solvents, and its role in facilitating key mechanistic steps, have established it as a critical reagent in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the application of tripotassium phosphate in key cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, frequently employs tripotassium phosphate to facilitate the crucial transmetalation step. K₃PO₄ is particularly effective in reactions involving aryl chlorides and sterically hindered substrates.

Quantitative Data for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroacetophenone | Phenylboronic acid | 1 mol% Pd(OAc)₂, 4 mol% P(biph)Ph₂ | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 5 | 75 | [1] |

| 4-Bromoacetophenone | Phenylboronic acid | 1 mol% Pd(OAc)₂, 4 mol% P(biph)Ph₂ | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 2 | 98 | [1] |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | 0.015 mmol Pd₂(dba)₃, 0.031 mmol XPhos | K₃PO₄ (3.0) | Dioxane/H₂O | 120 (µW) | 0.17 | ~95 | [2] |

| Benzylic Phosphate | Arylboronic Acid | 1 mol% Pd(OAc)₂, 4 mol% PPh₃ | K₃PO₄ | Toluene | 90 | N/A | High | [3] |

| Hetaryl Mesylate | Potassium Boc-aminomethyltrifluoroborate | 5 mol% PdCl₂(cod), 10 mol% RuPhos | K₃PO₄ (7.0) | t-BuOH/H₂O | 95 | 22 | up to 85 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of an iodo compound with a boronic ester using a Pd₂(dba)₃/XPhos catalyst system and K₃PO₄ as the base.[2]

Materials:

-

Iodo compound (1.0 equiv, 0.513 mmol)

-

Boronic ester (1.25 equiv, 0.641 mmol)

-

Tripotassium phosphate (K₃PO₄) (3.0 equiv, 1.539 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv, 0.015 mmol)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv, 0.031 mmol)

-

1,4-Dioxane (B91453) (3 mL)

-

Water (0.5 mL)

Procedure:

-

To a microwave vial, add the iodo compound, boronic ester, K₃PO₄, Pd₂(dba)₃, and XPhos.

-

Purge the vial with argon.

-

Add 1,4-dioxane and water to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 10 minutes.

-

After cooling, the reaction mixture can be worked up by dilution with an organic solvent, washing with water and brine, and purification by column chromatography.

Mechanistic Role of K₃PO₄ in Suzuki-Miyaura Coupling

Tripotassium phosphate is believed to play a dual role in the catalytic cycle. Firstly, it facilitates the formation of a boronate species from the boronic acid, which is more nucleophilic and readily participates in transmetalation. Secondly, it can interact with the palladium center, influencing the ligand exchange and promoting the overall catalytic turnover.

Heck Reaction

In the Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, tripotassium phosphate serves as an efficient and often optimal base. It is particularly advantageous in ligand-free protocols.

Quantitative Data for Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Olefin | Pd(OAc)₂ | K₃PO₄ | DMA | N/A | N/A | High (TON up to 38,500) | [4] |

| 4-Chlorotoluene | Butyl acrylate | 0.1 mol% Pd-cat 1 | K₃PO₄ (1.0) | DMF | 130 | 24 | 85 | [1] |

| 4-Bromoanisole | Butyl acrylate | 0.1 mol% Pd-cat 1 | K₃PO₄ (1.0) | DMF | 130 | 12 | 92 | [1] |

Experimental Protocol: Heck Reaction

This protocol is a general guideline for a ligand-free Heck reaction using Pd(OAc)₂ and K₃PO₄.[4]

Materials:

-

Aryl bromide (1.0 equiv)

-

Alkene (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01-1 mol%)

-

Tripotassium phosphate (K₃PO₄) (2.0 equiv)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

To a reaction vessel, add the aryl bromide, K₃PO₄, and Pd(OAc)₂.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the alkene and DMA.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Mechanistic Pathway of the Heck Reaction

The base, K₃PO₄, is crucial in the final step of the catalytic cycle, where it facilitates the regeneration of the active Pd(0) catalyst by abstracting a proton and promoting the elimination of HX.

Sonogashira Coupling

The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, benefits from the use of K₃PO₄ as a base, particularly in copper-free variations. It facilitates the deprotonation of the terminal alkyne, a key step for its participation in the catalytic cycle.

Quantitative Data for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂, PPh₃ | K₃PO₄ | DMSO | N/A | N/A | Effective | [4] |

| 4-Methoxybromobenzene | Phenylacetylene | 0.2 mol% Pd-cat 1 | NaOAc (1.5) | DMSO | 120 | 40 | 62 | [1] |

| Iodobenzene | Phenylacetylene | Au nanoparticles | K₃PO₄ | DMF | 80 | N/A | Good | [5] |

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for a palladium-catalyzed Sonogashira coupling using K₃PO₄.[4]

Materials:

-

Aryl halide (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, 2-10 mol%)

-

Tripotassium phosphate (K₃PO₄) (2.0 equiv)

-

Solvent (e.g., DMSO, DMF)

Procedure:

-

In a reaction flask, combine the aryl halide, palladium catalyst, ligand, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the terminal alkyne via syringe.

-

Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Mechanistic Role of K₃PO₄ in Sonogashira Coupling

In the Sonogashira reaction, K₃PO₄ acts as the base to deprotonate the terminal alkyne, forming the crucial acetylide nucleophile. This acetylide then participates in the transmetalation step with the palladium complex.

References

Applications of Tripotassium Phosphate in Biotechnological Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripotassium phosphate (B84403) (K₃PO₄), a highly soluble and alkaline inorganic salt, is emerging as a versatile tool in a range of biotechnological processes. Its unique properties as a buffering agent, protein precipitant, and component in cell culture media and drug formulations make it a valuable, albeit complex, reagent. This guide provides a comprehensive technical overview of the core applications of tripotassium phosphate in biotechnology, complete with experimental protocols, quantitative data, and visual representations of key processes and pathways.

Tripotassium Phosphate as a Buffering Agent

Tripotassium phosphate's high alkalinity (a 1% solution has a pH of approximately 11.5-12.5) makes it a strong base for preparing potassium phosphate buffer systems across a wide pH range.[1][2] While typically prepared by mixing monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphates, a buffer can also be formulated by titrating a solution of tripotassium phosphate with a strong acid like hydrochloric acid (HCl) or a weak acid like phosphoric acid (H₃PO₄).[1][3]

Experimental Protocol: Preparation of a 0.1 M Potassium Phosphate Buffer (pH 7.4) from Tripotassium Phosphate

This protocol outlines the preparation of a potassium phosphate buffer by adjusting the pH of a tripotassium phosphate solution with phosphoric acid.

Materials:

-

Tripotassium phosphate (K₃PO₄), anhydrous (Molar Mass: 212.27 g/mol )

-

Phosphoric acid (H₃PO₄), 85% solution

-

Deionized water

-

pH meter, calibrated

-

Volumetric flasks

-

Stir plate and stir bar

Methodology:

-

Prepare a 0.1 M Tripotassium Phosphate Solution:

-

Dissolve 21.23 g of anhydrous K₃PO₄ in approximately 800 mL of deionized water.

-

Stir until the salt is completely dissolved.

-

Transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with deionized water.

-

-

pH Adjustment:

-

Place the 0.1 M K₃PO₄ solution on a stir plate with a stir bar.

-

Immerse a calibrated pH electrode into the solution.

-

Slowly add 85% phosphoric acid dropwise while continuously monitoring the pH.

-

Continue adding acid until the pH of the solution reaches 7.4. Caution: The pH will change rapidly as it approaches the pKa values of phosphoric acid. Add the acid very slowly near the target pH.

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, transfer the solution to a clean 1 L volumetric flask if significant volume of acid was added, and bring to the final volume with deionized water.

-

Role in Cell Culture for Biologics Production

Phosphorus is an essential nutrient for cell growth, being a key component of DNA, RNA, phospholipids, and ATP.[4][5] In high-density cell cultures, such as those used for monoclonal antibody (mAb) production, phosphate can become a limiting nutrient, leading to the cessation of cell growth and the onset of apoptosis.[4]

Supplementing fed-batch cultures with a phosphate source can significantly enhance cell growth and productivity. While specific studies on tripotassium phosphate in CHO cell culture are limited, research on phosphate feeding in NS0 myeloma cells provides compelling evidence of its benefits.

Quantitative Data: Impact of Phosphate Feeding on NS0 Myeloma Cell Culture

| Parameter | Without Phosphate Feeding | With Phosphate Feeding | Fold Increase |

| Maximum Viable Cell Concentration | ~5 x 10⁹ cells/L | ~10 x 10⁹ cells/L | 2.0x |

| Maximum Total Cell Concentration | ~7 x 10⁹ cells/L | ~17 x 10⁹ cells/L | 2.4x |

| Monoclonal Antibody Titer | Not specified, but higher integral of viable cells correlates to higher titer | ~1.3 g/L | - |